molecular formula C20H23ClN2O2 B11569503 3-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol

3-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol

Cat. No.: B11569503
M. Wt: 358.9 g/mol
InChI Key: IOEGQBHAJPKTKI-UHFFFAOYSA-N
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Description

3-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a chlorophenoxy group attached to a butyl chain, which is further connected to a benzodiazole ring. The compound has significant applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with butyl bromide in the presence of a base to yield 4-(4-chlorophenoxy)butane.

    Coupling with Benzodiazole: The chlorophenoxy intermediate is then coupled with a benzodiazole derivative under specific conditions, such as using a palladium catalyst in a Suzuki coupling reaction.

    Hydroxylation: The final step involves the hydroxylation of the coupled product to introduce the hydroxyl group, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorophenoxy group or to convert the benzodiazole ring to a more saturated form.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

3-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-chlorophenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine
  • tert-Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate

Uniqueness

3-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PROPAN-1-OL is unique due to its specific combination of functional groups and the benzodiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

3-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C20H23ClN2O2/c21-16-9-11-17(12-10-16)25-15-4-3-13-23-19-7-2-1-6-18(19)22-20(23)8-5-14-24/h1-2,6-7,9-12,24H,3-5,8,13-15H2

InChI Key

IOEGQBHAJPKTKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCCOC3=CC=C(C=C3)Cl)CCCO

Origin of Product

United States

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